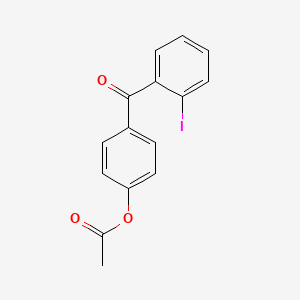

4-Acetoxy-2'-iodobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetoxy-2’-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’-iodobenzophenone typically involves the acetylation of 2’-iodobenzophenone. One common method is the reaction of 2’-iodobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-2’-iodobenzophenone are not widely documented. the general approach involves similar acetylation reactions on a larger scale, with optimization for yield and purity through controlled reaction conditions and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetoxy-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzophenone core.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to substitute the iodine atom.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Substitution Products: Various substituted benzophenones depending on the reagents used.

Oxidation Products: Oxidized derivatives of the benzophenone core.

Reduction Products: Reduced forms of the benzophenone core.

Aplicaciones Científicas De Investigación

4-Acetoxy-2’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate that can interact with various biological molecules . The iodine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Acetoxy-4’-iodobenzophenone: Similar structure but with different positioning of the acetoxy and iodine groups.

4-Acetoxy-2’-bromobenzophenone: Similar structure with bromine instead of iodine.

Actividad Biológica

4-Acetoxy-2'-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol. Its structure includes an acetoxy group and an iodine atom, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound can be synthesized through the acetylation of 2'-iodobenzophenone using acetic anhydride in the presence of a catalyst like pyridine. The compound is characterized by its ability to undergo various chemical reactions, including substitution, oxidation, and reduction reactions, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with biomolecules through its functional groups. The acetoxy group can hydrolyze, releasing acetic acid and forming reactive intermediates that may interact with proteins, lipids, and nucleic acids. This mechanism is crucial in understanding how the compound exerts its biological effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are suggested by its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that related compounds can interact with COX-1 and COX-2, leading to reduced synthesis of pro-inflammatory mediators such as prostaglandins . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

- Antioxidant Mechanisms : A study exploring low-molecular-weight synthetic antioxidants highlighted that compounds with similar structures could effectively reduce oxidative stress markers in cellular models. These findings support the hypothesis that this compound may enhance cellular defense mechanisms against oxidative damage .

- COX Inhibition : Another research article documented the interactions of various benzophenone derivatives with COX enzymes. Although specific data on this compound were not provided, the results indicated that structural modifications could significantly affect COX inhibition potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | COX Inhibition | Other Biological Effects |

|---|---|---|---|

| This compound | Potentially high | Suggested | Cytoprotective properties |

| 2-Acetoxy-4'-iodobenzophenone | Moderate | Moderate | Unknown |

| 4-Acetoxy-2'-bromobenzophenone | High | High | Antimicrobial properties |

Propiedades

IUPAC Name |

[4-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCCFYTBWKKPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641700 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-48-6 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.